molecular formula C14H20N2O2 B8368521 N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine

N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine

Cat. No. B8368521
M. Wt: 248.32 g/mol
InChI Key: CSRVPPKUJHEMIN-UHFFFAOYSA-N
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Patent
US05643925

Procedure details

0.5 g of N-(4-benzyloxy-3-nitrocinnamoyl)piperidine (prepared as described in Example 12) was dissolved in 30 ml of methanol. 300 mg of 10% palladium-on-carbon were added to the solution, which was then catalytically reduced whilst bubbling hydrogen through it, under atmospheric pressure for 60 minutes. The catalyst was then removed by filtration, and the methanol was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using ethyl acetate as the eluent, to afford 0.35 g of the title compound as crystals, melting at 149°-150° C.
Name
N-(4-benzyloxy-3-nitrocinnamoyl)piperidine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:24]=[CH:23][C:12]([CH:13]=[CH:14][C:15]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:11][C:10]=1[N+:25]([O-])=O)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:24]=[CH:23][C:12]([CH2:13][CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:11][C:10]=1[NH2:25]

Inputs

Step One
Name
N-(4-benzyloxy-3-nitrocinnamoyl)piperidine
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=CC(=O)N2CCCCC2)C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whilst bubbling hydrogen through it
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the methanol was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)N1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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